3-Bromo-4-(cyclopropylmethoxy)oxolane
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Overview
Description
3-Bromo-4-(cyclopropylmethoxy)oxolane is an organic compound with the molecular formula C₈H₁₃BrO₂ and a molecular weight of 221.09 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an oxolane ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of p-methoxypyridine as a starting material, which undergoes bromination, substitution, and methoxylation reactions . The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and the use of suitable solvents.
Industrial Production Methods
Industrial production methods for 3-Bromo-4-(cyclopropylmethoxy)oxolane are designed to be scalable and environmentally friendly. These methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and minimize waste. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxolanes, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)oxolane is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)oxolane involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxypyridine: Similar in structure but lacks the cyclopropylmethoxy group.
4-Bromo-2-(cyclopropylmethoxy)oxolane: Similar but with different substitution patterns on the oxolane ring.
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)oxolane is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H13BrO2 |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)oxolane |
InChI |
InChI=1S/C8H13BrO2/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-8H,1-5H2 |
InChI Key |
AEEJXAYCVSCPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2COCC2Br |
Origin of Product |
United States |
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